Bikinin

Übersicht

Beschreibung

Bikinin ist ein nicht-steroidaler, ATP-kompetitiver Inhibitor der pflanzlichen Glykogensynthasekinase 3 (GSK-3)/Shaggy-ähnlichen Kinasen. Es ist bekannt für seine Fähigkeit, Brassinosteroid-Signalwege zu aktivieren, die eine entscheidende Rolle bei der Pflanzenentwicklung und Stressreaktionen spielen .

Wissenschaftliche Forschungsanwendungen

Bikinin has a wide range of scientific research applications, including:

Plant Biology: This compound is used to study brassinosteroid signaling pathways and their role in plant development and stress responses.

Agronomy: It is applied to improve crop resistance to environmental stresses such as salinity.

Chemical Genetics: This compound serves as a tool in chemical genetics to dissect the functions of GSK-3/Shaggy-like kinases.

Wirkmechanismus

Target of Action

Bikinin primarily targets the Glycogen Synthase Kinase 3 (GSK3)/Shaggy-like kinases . These kinases are key players in the brassinosteroid (BR) signaling pathway , which impacts plant development and participates in response to various stressors, including wounding, pathogens, and salt stress .

Mode of Action

This compound acts as an ATP-competitive inhibitor of GSK3/Shaggy-like kinases . It interacts with these kinases, leading to changes in their activity . Specifically, this compound inhibits the activity of BIN2, a GSK3-like kinase, in vitro . This inhibition results in the activation of the BR signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BR signaling pathway . This pathway is involved in many plant developmental processes and stress responses . The inhibition of GSK3/Shaggy-like kinases by this compound leads to the activation of this pathway, modulating the expression of thousands of genes and resulting in various biological responses .

Result of Action

The action of this compound leads to molecular and cellular effects that mimic the action of brassinosteroids . These effects include changes in plant growth, architecture, leaf size and angle, and seed yield . For instance, treatment with this compound has been shown to induce brassinosteroid-like responses in vivo, leading to distinct phenotypic changes in shoot and root growth, leaf development, and photosystem II efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the study found a link between plant growth under salinity stress and sensitivity to this compound . This suggests that the effectiveness of this compound can be influenced by environmental stressors such as salinity.

Biochemische Analyse

Biochemical Properties

Bikinin directly inhibits BIN2 (group II GSK3s) by interfering with ATP binding . It targets GSK3/Shaggy-like kinases, which are key players in brassinosteroid (BR) signaling . These kinases impact plant development and participate in responses to wounding, pathogens, and salt stress .

Cellular Effects

This compound influences cell function by activating BR signaling . This activation impacts various cellular processes, including cell expansion and division, vascular tissue development, senescence, and modulation of stress responses .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly docking to BIN2, a kinase in the downstream of BR signaling, and acts as a competitive inhibitor of adenosine triphosphate (ATP) .

Temporal Effects in Laboratory Settings

It has been observed that this compound and its derivatives can be inactivated in planta by conjugation with glutamic acid or malic acid .

Metabolic Pathways

This compound is involved in the brassinosteroid (BR) signaling pathway

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bikinin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung eines Pyridinrings mit einem Amidosuccinsäurerest in Position 2 und einem Halogen in Position 5 beinhalten . Der Syntheseweg beinhaltet typischerweise:

Bildung des Pyridinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung des Amidosuccinsäurerests: Dies wird durch Amidbindungsbildungsreaktionen erreicht.

Halogenierung: Die Einführung eines Halogenatoms, wie z. B. Jod, in Position 5 des Pyridinrings.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege, die jedoch für höhere Ausbeute und Reinheit optimiert sind. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt die für Forschung und Anwendung erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bikinin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und so seine Aktivität verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, wie z. B. Jodothis compound und Methyliodothis compound, die eine erhöhte Potenz und eine verbesserte Zellpermeabilität gezeigt haben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Pflanzenbiologie: This compound wird verwendet, um Brassinosteroid-Signalwege und ihre Rolle bei der Pflanzenentwicklung und Stressreaktionen zu untersuchen.

Chemische Genetik: This compound dient als Werkzeug in der chemischen Genetik, um die Funktionen von GSK-3/Shaggy-ähnlichen Kinasen zu analysieren.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Glykogensynthasekinase 3 (GSK-3)/Shaggy-ähnlichen Kinasen hemmt. Es konkurriert mit ATP um die Bindung an diese Kinasen und verhindert so deren Aktivität. Diese Hemmung führt zur Aktivierung von Brassinosteroid-Signalwegen, die verschiedene Aspekte des Pflanzenwachstums und der Stressreaktionen regulieren . Zu den molekularen Zielstrukturen gehört BIN2, eine Kinase im stromabwärts gelegenen Brassinosteroid-Signalweg .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Jodobikinin: Ein Derivat von this compound mit einem Jodstituenten, das eine höhere Potenz aufweist.

Methyliodothis compound: Ein Methylesterderivat mit verbesserter Zellpermeabilität.

Brassinolid: Ein Brassinosteroid mit ähnlicher wachstumsfördernder Aktivität, aber unterschiedlichen strukturellen Eigenschaften.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner nicht-steroidalen Natur und seiner Fähigkeit, GSK-3/Shaggy-ähnliche Kinasen direkt zu hemmen. Im Gegensatz zu Brassinolid, einem steroidalen Hormon, ist this compound ein einfacheres Molekül, das wirtschaftlicher synthetisiert und in großtechnischen Anwendungen eingesetzt werden kann .

Zusammenfassend lässt sich sagen, dass this compound eine wertvolle Verbindung in der Pflanzenbiologie und Agronomie ist, die Einblicke in die Brassinosteroid-Signalübertragung und potenzielle Anwendungen bei der Verbesserung der Widerstandsfähigkeit von Nutzpflanzen bietet. Seine einzigartigen Eigenschaften und die synthetische Zugänglichkeit machen es zu einem vielseitigen Werkzeug in der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

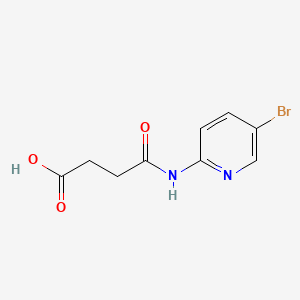

4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYQDHEDOXWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349448 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188011-69-0 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bikinin?

A1: this compound is a small-molecule inhibitor that specifically targets plant glycogen synthase kinase 3 (GSK3)-like kinases. [, , , , ]

Q2: What are GSK3-like kinases and why are they important in plants?

A2: GSK3-like kinases are enzymes that play essential roles in various plant processes, including growth, development, and stress responses. They are key regulators of brassinosteroid (BR) signaling, a crucial pathway for plant growth and development. [, , , , , ]

Q3: How does this compound affect GSK3-like kinases?

A3: this compound acts as a competitive inhibitor of GSK3-like kinases, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to downstream effects on BR signaling and other pathways. [, , , ]

Q4: What are the downstream effects of this compound treatment in plants?

A4: this compound treatment can lead to a range of effects in plants, including:* Enhanced growth: this compound can promote plant growth, particularly in roots and shoots, by inhibiting GSK3-like kinases and activating BR signaling. [, , , , , ] * Altered development: this compound can affect various developmental processes, such as vascular tissue differentiation, stomatal development, and leaf morphology, by modulating GSK3-like kinase activity. [, , , , ] * Modified stress responses: this compound can influence plant responses to abiotic stresses like salinity by interacting with ABA signaling, which is also regulated by GSK3-like kinases. [, , , ]

Q5: Does this compound affect all GSK3-like kinases equally?

A5: this compound can interact with multiple GSK3-like kinases in plants, but its affinity and effects may vary depending on the specific kinase and plant species. [, ] For instance, this compound was shown to interact with seven AtSK family members in Arabidopsis. []

Q6: Can this compound help to understand the role of specific GSK3-like kinases?

A6: Yes, this compound has been successfully used as a tool to investigate the function of individual GSK3-like kinases by comparing its effects in different plant species and genetic backgrounds. [, , , ]

Q7: What is the molecular formula and weight of this compound?

A7: While the exact molecular formula and weight are not provided in these abstracts, they mention this compound as a small molecule with a specific chemical structure. [, ] More detailed information would require referring to the original research articles.

Q8: How does the structure of this compound relate to its activity?

A8: Research suggests that modifications to the this compound structure can significantly impact its activity, potency, and selectivity towards different GSK3-like kinases. [, ] Specific structure-activity relationship (SAR) studies have focused on developing this compound analogs with improved properties. [, , ]

Q9: Have any this compound analogs been developed?

A9: Yes, researchers have synthesized several this compound analogs to improve its properties, such as enhancing its growth-promoting activity in plants like Arabidopsis and rice. [, , ]

Q10: How is this compound used in plant research?

A10: this compound serves as a powerful tool for studying:* BR signaling pathways: By inhibiting GSK3-like kinases, this compound helps to unravel the complexities of BR signaling and its interactions with other pathways. [, , , ]* Plant development: Researchers use this compound to investigate the role of GSK3-like kinases in controlling various developmental processes, such as vascular tissue formation and stomatal patterning. [, , ] * Stress tolerance mechanisms: this compound aids in understanding how plants respond to abiotic stresses, like salinity, and how these responses are mediated by GSK3-like kinases and their interactions with other signaling pathways. [, , ]

Q11: What are the advantages of using this compound over genetic approaches to study GSK3-like kinases?

A11: this compound offers several advantages:* Overcoming redundancy: It can inhibit multiple GSK3-like kinases simultaneously, overcoming functional redundancy issues often encountered with genetic mutants. [, ]* Specificity: this compound demonstrates a degree of specificity towards GSK3-like kinases, minimizing off-target effects. [, , ]* Temporal and spatial control: Researchers can apply this compound to specific tissues or developmental stages, providing precise control over its effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.